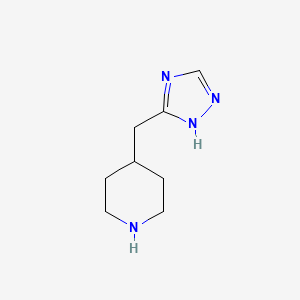![molecular formula C15H17NO B15325775 2-Amino-2-[3-(2-methylphenyl)phenyl]ethan-1-ol](/img/structure/B15325775.png)
2-Amino-2-[3-(2-methylphenyl)phenyl]ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-2-[3-(2-methylphenyl)phenyl]ethan-1-ol is an organic compound with the molecular formula C15H17NO It is a chiral molecule with a hydroxyl group and an amino group attached to an ethan-1-ol backbone, which is further substituted with a 3-(2-methylphenyl)phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-[3-(2-methylphenyl)phenyl]ethan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-methylbenzaldehyde with phenylmagnesium bromide to form 2-methyl-1-phenyl-1-propanol. This intermediate is then subjected to a reductive amination reaction with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride to yield the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.
化学反应分析
Types of Reactions
2-Amino-2-[3-(2-methylphenyl)phenyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions typically require reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Formation of 2-amino-2-[3-(2-methylphenyl)phenyl]ethanone.
Reduction: Formation of 2-amino-2-[3-(2-methylphenyl)phenyl]ethanamine.
Substitution: Formation of substituted derivatives such as 2-amino-2-[3-(2-methyl-4-nitrophenyl)phenyl]ethan-1-ol.
科学研究应用
2-Amino-2-[3-(2-methylphenyl)phenyl]ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 2-Amino-2-[3-(2-methylphenyl)phenyl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. For example, the amino group can form hydrogen bonds with active sites of enzymes, while the aromatic rings can participate in π-π interactions with receptor sites. These interactions can modulate the activity of the target proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 2-Amino-2-[3-(4-methylphenyl)phenyl]ethan-1-ol
- 2-Amino-2-[3-(2-fluorophenyl)phenyl]ethan-1-ol
- 2-Amino-2-[3-(2-chlorophenyl)phenyl]ethan-1-ol
Uniqueness
2-Amino-2-[3-(2-methylphenyl)phenyl]ethan-1-ol is unique due to the presence of the 2-methylphenyl group, which can influence its chemical reactivity and biological activity. The methyl group can affect the compound’s steric and electronic properties, leading to differences in its interaction with molecular targets compared to similar compounds. This uniqueness makes it a valuable compound for research and development in various fields.
属性
分子式 |
C15H17NO |
|---|---|
分子量 |
227.30 g/mol |
IUPAC 名称 |
2-amino-2-[3-(2-methylphenyl)phenyl]ethanol |
InChI |
InChI=1S/C15H17NO/c1-11-5-2-3-8-14(11)12-6-4-7-13(9-12)15(16)10-17/h2-9,15,17H,10,16H2,1H3 |
InChI 键 |
NYDXBUXYXNDSAX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1C2=CC(=CC=C2)C(CO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(2S)-2-[(3-ethylphenyl)methyl]pyrrolidine](/img/structure/B15325708.png)
![Methyl2-amino-2-{bicyclo[2.2.1]heptan-1-yl}acetatehydrochloride](/img/structure/B15325714.png)










